

Synthesis of N,2,3-trimethyl-2-isopropylbutanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-N,2,3-trimethylbutanamide

Cat. No.: B036289

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis of N,2,3-trimethyl-2-isopropylbutanamide (WS-23)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,2,3-trimethyl-2-isopropylbutanamide, widely recognized in the industry as WS-23, is a synthetic cooling agent that has garnered significant attention for its ability to impart a clean, potent, and long-lasting cooling sensation without the characteristic minty aroma and taste of traditional agents like menthol.^{[1][2]} This attribute has made it an invaluable ingredient in a diverse range of products, including foods, beverages, oral care products, cosmetics, and pharmaceuticals.^{[3][4][5]} This technical guide provides a comprehensive overview of the scientifically established and industrially relevant synthetic routes for the production of N,2,3-trimethyl-2-isopropylbutanamide, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction: The Rise of a Novel Cooling Agent

The demand for sensory innovation in consumer products has driven the development of novel compounds that can elicit specific physiological responses. N,2,3-trimethyl-2-isopropylbutanamide (WS-23) has emerged as a frontrunner in the field of cooling agents due to its unique sensory profile.^[2] Unlike menthol, WS-23 provides a cooling effect that is often

described as smoother and more focused on the front of the mouth and palate, with a rapid onset and sustained duration.[1][6] Chemically, it is a fatty amide, appearing as a white crystalline solid with a melting point in the range of 60-64 °C.[7] Its low volatility and high thermal stability further enhance its utility in a wide array of manufacturing processes.[7] This guide will delve into the primary synthetic methodologies for this commercially significant molecule.

Primary Synthetic Pathways

The synthesis of N,2,3-trimethyl-2-isopropylbutanamide predominantly originates from a key nitrile intermediate, 2-isopropyl-2,3-dimethylbutyronitrile. From this intermediate, two major synthetic routes are commonly employed: direct amidation via the Ritter reaction and a two-step process involving the formation of a carboxylic acid or ester intermediate.

Synthesis of the Key Intermediate: 2-isopropyl-2,3-dimethylbutyronitrile

The common precursor for most WS-23 syntheses is 2-isopropyl-2,3-dimethylbutyronitrile. A plausible method for its synthesis involves the alkylation of a simpler nitrile. For instance, propionitrile can be alkylated with 2-bromopropane to yield the desired intermediate.[5][6]

Synthetic Route I: The Ritter Reaction

The Ritter reaction is a powerful method for the synthesis of N-alkyl amides from nitriles and a source of carbocation, such as an alcohol in the presence of a strong acid.[3][8] This one-pot reaction is an efficient pathway to N,2,3-trimethyl-2-isopropylbutanamide.

Mechanism of the Ritter Reaction

The reaction is typically initiated by the protonation of the alcohol (e.g., methanol) by a strong acid (e.g., sulfuric acid), followed by the elimination of water to form a carbocation. The nitrile's nitrogen atom then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This intermediate is subsequently attacked by water, and after tautomerization and deprotonation, the N-substituted amide is formed.

Experimental Protocol: Ritter Reaction

Materials:

- 2-isopropyl-2,3-dimethylbutyronitrile
- Methanol
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution
- Organic solvent (e.g., diethyl ether or ethyl acetate)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- In a reaction vessel equipped with a stirrer and under a controlled temperature (typically cooled in an ice bath), slowly add concentrated sulfuric acid to methanol.
- To this acidic solution, add 2-isopropyl-2,3-dimethylbutyronitrile dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 4-10 hours) to ensure the completion of the reaction.[9]
- Quench the reaction by carefully pouring the mixture over crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
- Combine the organic extracts and wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.

- Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
- The crude N,2,3-trimethyl-2-isopropylbutanamide can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture) to yield a white crystalline solid.

Synthetic Route II: Two-Step Synthesis via Carboxylic Acid/Ester Intermediate

An alternative and widely documented approach involves a two-step process. The first step is the conversion of the nitrile intermediate to either a carboxylic acid or an ester, which is then followed by amidation.

Step 1: Formation of the Intermediate

Option A: Hydrolysis to 2,3-dimethyl-2-isopropylbutanoic acid

The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2,3-dimethyl-2-isopropylbutanoic acid.[\[10\]](#) This carboxylic acid is a useful synthetic intermediate in its own right.[\[11\]](#)

Option B: Conversion to Methyl 2,3-dimethyl-2-isopropylbutanoate

As detailed in patent literature, the nitrile can be reacted with an alcohol (e.g., methanol) in the presence of an acid gas (like hydrogen chloride or hydrogen bromide) to form the corresponding ester, methyl 2,3-dimethyl-2-isopropylbutanoate.[\[9\]](#)

Step 2: Amidation

From Carboxylic Acid: The synthesized 2,3-dimethyl-2-isopropylbutanoic acid can be converted to the final amide product through several standard methods. A common approach is to first convert the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl_2), followed by reaction with methylamine. Alternatively, direct amidation

can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC), which facilitate the reaction between the carboxylic acid and methylamine by activating the carboxyl group.[12][13]

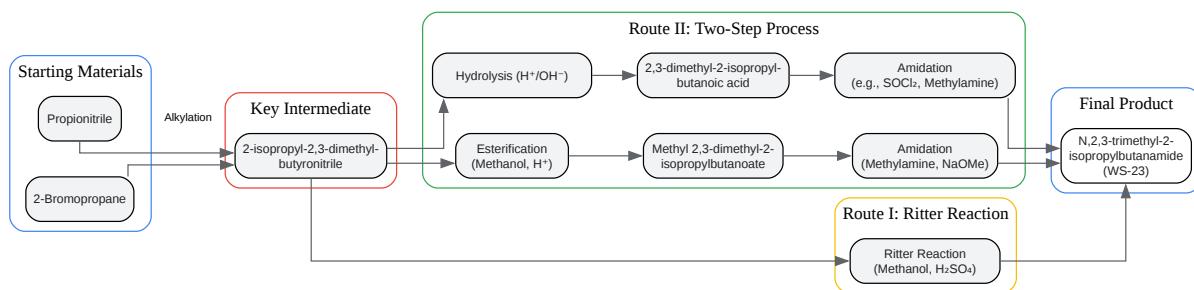
From Ester: The methyl 2,3-dimethyl-2-isopropylbutanoate intermediate can be reacted with methylamine in the presence of a basic catalyst (e.g., sodium methoxide) to yield N,2,3-trimethyl-2-isopropylbutanamide.[9][10] This amidation of an ester is a well-established transformation in organic synthesis.

Experimental Protocol: Amidation of Methyl 2,3-dimethyl-2-isopropylbutanoate

Materials:

- Methyl 2,3-dimethyl-2-isopropylbutanoate
- Methylamine (e.g., as a solution in methanol)
- Sodium Methoxide (catalyst)
- Organic solvent (e.g., petroleum ether)
- Dilute Hydrochloric Acid (HCl)

Procedure:


- In a pressure-resistant reaction vessel, combine methyl 2,3-dimethyl-2-isopropylbutanoate, a solution of methylamine in methanol, and a catalytic amount of sodium methoxide.[10]
- Seal the vessel and heat the mixture under reflux with stirring for approximately 8 hours.[10]
- After the reaction is complete, cool the mixture and recover the excess methylamine and methanol, for instance, by distillation.
- Add an organic solvent like petroleum ether to the residue.
- Neutralize the mixture with a dilute solution of hydrochloric acid.

- Wash the organic layer with water twice.
- Separate the organic layer and cool it to a low temperature (e.g., -5 °C) to induce crystallization of the product.[10]
- Collect the crystalline product by filtration and dry it to obtain pure N,2,3-trimethyl-2-isopropylbutanamide.

Data Summary

Property	Value	Source(s)
Chemical Name	N,2,3-trimethyl-2-isopropylbutanamide	[4]
Common Name	WS-23	[4]
CAS Number	51115-67-4	[3]
Molecular Formula	C ₁₀ H ₂₁ NO	[4]
Molecular Weight	171.28 g/mol	[4]
Appearance	White crystalline solid	[3][7]
Melting Point	60-64 °C	[7]
Boiling Point	83-85 °C @ 0.35 mmHg	[4]
Solubility	Slightly soluble in water; soluble in alcohols and propylene glycol	[4]

Visualizing the Synthesis Overall Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathways to N,2,3-trimethyl-2-isopropylbutanamide (WS-23).

Conclusion

The synthesis of N,2,3-trimethyl-2-isopropylbutanamide (WS-23) is a well-established process in industrial organic chemistry, with multiple viable routes available. The choice between the direct Ritter reaction and the two-step process via a carboxylic acid or ester intermediate will depend on factors such as available starting materials, desired purity, scalability, and economic considerations. Both pathways rely on fundamental organic transformations and can be optimized to achieve high yields of this commercially important cooling agent. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of sensory ingredients.

References

- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Li, Y., et al. (2019). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. *ACS Earth and Space Chemistry*.
- JoVE. (2023). Preparation of Amides.
- Química Orgánica. (n.d.). Synthesis of amides from carboxylic acids.
- Green Spring. (2024). The advantages and applications of the cooling agent WS-23.

- Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry.
- LookChem. (n.d.). Cas 51115-67-4, N,2,3-Trimethyl-2-isopropylbutamide.
- Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamine.
- TradeIndia. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.
- Sinofi Ingredients. (n.d.). Buy Bulk – Cooling Agent WS-23 | Manufacturer-Supplier.
- Google Patents. (n.d.). CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamine.
- UL Prospector. (n.d.). WS-23 2-Iso Propyl-N,2,3-Trimethylbutanamide by Vigon - Personal Care & Cosmetics.
- The Good Scents Company. (n.d.). WS-23 2-isopropyl-N,2,3-trimethylbutyramide.
- ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2-Isopropyl-N,2,3-Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes.
- LookChem. (n.d.). 2,3-dimethyl-2-propan-2-yl-butanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy Bulk – Cooling Agent WS-23 | Manufacturer-Supplier [sinofoods.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 6. greenspringshop.com [greenspringshop.com]
- 7. chemimpex.com [chemimpex.com]
- 8. lookchem.com [lookchem.com]
- 9. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamine - Google Patents [patents.google.com]

- 10. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 11. lookchem.com [lookchem.com]
- 12. Video: Preparation of Amides [jove.com]
- 13. jackwestin.com [jackwestin.com]
- To cite this document: BenchChem. [Synthesis of N,2,3-trimethyl-2-isopropylbutanamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036289#synthesis-of-n-2-3-trimethyl-2-isopropylbutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com